![molecular formula C27H36N4O4 B2654509 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide CAS No. 866013-74-3](/img/structure/B2654509.png)

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

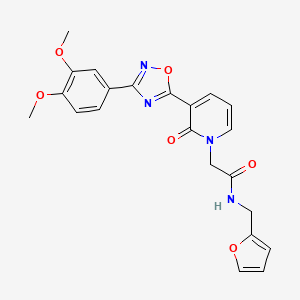

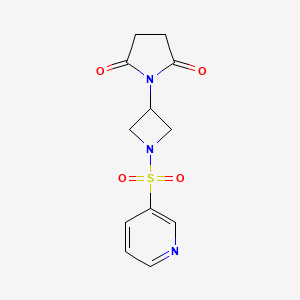

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . It also has an amine group attached to a cyclohexene ring . These types of structures are often found in biologically active compounds and could potentially have interesting properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. Its quinazolinone scaffold and cyclohexenone moiety may interfere with cancer cell growth pathways, making it a subject of interest for drug development .

- The compound’s structure suggests it could exhibit antimicrobial properties. Investigations have focused on its effectiveness against bacteria, fungi, and other pathogens .

- Given the presence of the cyclohexenone ring, researchers have studied its anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like arthritis or inflammatory diseases .

- The compound’s unique structure might contribute to neuroprotective effects. Studies have explored its ability to prevent neuronal damage and improve cognitive function .

- The oxoethyl group and quinazolinone core could interact with enzymes. Researchers have investigated its inhibitory effects on specific enzymes, such as kinases or proteases .

- Scientists have considered incorporating this compound into drug delivery systems. Its hydrophobic and hydrophilic regions could be advantageous for targeted drug release .

Anticancer Properties

Antimicrobial Activity

Anti-inflammatory Effects

Neuroprotective Applications

Enzyme Inhibition

Drug Delivery Systems

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminoethylcyclohexene with ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate, followed by the addition of cyclopentylamine and cyclization to form the final product.", "Starting Materials": [ "2-aminoethylcyclohexene", "ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate", "cyclopentylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminoethylcyclohexene with ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate in the presence of a base such as potassium carbonate to form the intermediate 1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Addition of cyclopentylamine to the intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide intermediate 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide.", "Step 3: Cyclization of the amide intermediate in the presence of a Lewis acid catalyst such as trifluoroacetic acid (TFA) to form the final product 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide." ] } | |

CAS RN |

866013-74-3 |

Product Name |

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide |

Molecular Formula |

C27H36N4O4 |

Molecular Weight |

480.609 |

IUPAC Name |

4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide |

InChI |

InChI=1S/C27H36N4O4/c32-24(29-21-11-4-5-12-21)15-8-18-30-26(34)22-13-6-7-14-23(22)31(27(30)35)19-25(33)28-17-16-20-9-2-1-3-10-20/h6-7,9,13-14,21H,1-5,8,10-12,15-19H2,(H,28,33)(H,29,32) |

InChI Key |

JDHQHKVSTRIFSR-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)

![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)

![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)